molecular formula C25H45O4P B078301 Dolichyl phosphate CAS No. 12698-55-4

Dolichyl phosphate

Cat. No. B078301
CAS RN: 12698-55-4
M. Wt: 440.6 g/mol
InChI Key: GYBNOAFGEKAZTA-QOLULZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolichyl phosphate is a type of lipid molecule that is involved in many biological processes. It is synthesized in the endoplasmic reticulum and is used in the production of glycoproteins and glycolipids. Dolichyl phosphate is also involved in the transport of proteins across the membrane and is important in the regulation of protein folding and quality control.

Scientific Research Applications

Enzyme Research and Structural Analysis

Dolichyl phosphate (Dol-P) plays a pivotal role in glycosylation processes, acting as a key mannosyl donor for the biosynthesis of various oligosaccharides and glycoproteins. Xing et al. (2000) explored the structural aspects of Saccharomyces cerevisiae dolichyl-phosphate-mannose synthase, a vital enzyme in the dolichol pathway, highlighting its importance in glycosylation and potential as a target for antibiotic therapy (Xing et al., 2000). Lamani et al. (2006) conducted further structural studies on this enzyme, providing insights into its mechanism and the initial steps of synthesis of dolichyl-phosphate-linked oligosaccharide chains (Lamani et al., 2006).

Chemical Synthesis and Applications

Research by Danilov and Druzhinina (2007) summarized methods for the chemical synthesis of dolichyl phosphates and their analogues, emphasizing the potential biochemical applications of these compounds (Danilov & Druzhinina, 2007). Shibaev et al. (2000) synthesized derivatives of Dol-P with fluorescent labels, creating new tools to study protein glycosylation (Shibaev et al., 2000).

Apoptosis Research

Horiuchi et al. (2005) discovered that Dol-P can induce apoptosis in certain cancer cells, emphasizing the structural requirements of Dol-P in this process (Horiuchi, Yasugi, & Yuo, 2005). Yasugi et al. (2002) investigated the role of Dol-P in inducing apoptosis in leukemia cells, noting early events such as mitochondrial disruption (Yasugi, Uemura, Kumagai, Nishikawa, Yasugi, & Yuo, 2002).

Lipidomics and Quantification Techniques

Kale et al. (2023) developed a novel approach for quantifying Dolichyl phosphates using phosphate methylation and reverse-phase liquid chromatography-high resolution mass spectrometry, enhancing our understanding of DolPs in various pathophysiological processes (Kale et al., 2023).

properties

CAS RN

12698-55-4

Product Name

Dolichyl phosphate

Molecular Formula

C25H45O4P

Molecular Weight

440.6 g/mol

IUPAC Name

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate

InChI

InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17-

InChI Key

GYBNOAFGEKAZTA-QOLULZROSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O

synonyms

dolichol monophosphate
dolichyl monophosphate
dolichyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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